Ancistrolikokine C
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Overview
Description
Ancistrolikokine C is a natural product found in Ancistrocladus and Ancistrocladus likoko with data available.
Scientific Research Applications
Antimalarial Activity
Ancistrolikokine C, along with other naphthylisoquinoline alkaloids ancistrolikokines A and B, has been identified for its antimalarial properties. These compounds, isolated from Ancistrocladus likoko, have shown good to moderate in vitro antimalarial activities against the NF54 and K1 strains of Plasmodium falciparum. This indicates a potential application of this compound in the development of antimalarial agents, underscoring its importance in addressing global health challenges related to malaria (Bringmann et al., 2000).
Anticancer Activity
Further research on compounds from Ancistrocladus likoko has revealed that naphthylisoquinoline alkaloids, including those similar to this compound, exhibit preferential cytotoxic activities towards pancreatic PANC-1 cells in nutrient-deprived medium, without causing toxicity under normal conditions. This suggests a potential for this compound in anticancer strategies, particularly in targeting the survival of tumor cells under limited nutrient supply, which is a novel approach in anticancer drug discovery (Fayez et al., 2017).
Antiausterity Strategy in Cancer Treatment
A specific study on ancistrolikokine E3, a compound related to this compound, demonstrated its potent preferential cytotoxicity against PANC-1 pancreatic cancer cells under nutrient-deprived conditions. This compound induced significant alterations in cell morphology leading to cell death and inhibited cell migration and colony formation. It was found to be a potent inhibitor of the Akt/mTOR pathway and the expression levels of key autophagy regulators. This suggests that this compound and related compounds could be promising lead compounds for anticancer drug development based on the antiausterity strategy, targeting cancer cells' tolerance to nutritional starvation (Awale et al., 2018).
Properties
CAS No. |
297749-38-3 |
---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1R,3R)-5-(5-hydroxy-4-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-21(29-5)25(17)19(27)10-13)24-18-11-14(2)26(4)15(3)23(18)22(30-6)12-20(24)28/h7-10,12,14-15,27-28H,11H2,1-6H3/t14-,15-/m1/s1 |
InChI Key |
TYMIXIDLUMXISB-HUUCEWRRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |
Synonyms |
Ancistrolikokine C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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